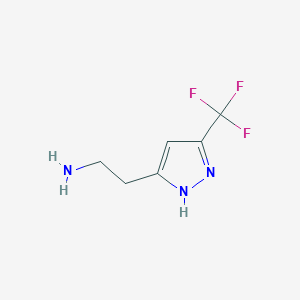
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one: is an organic compound with the molecular formula C6H7ClF2O . It is characterized by the presence of a chloro group, a difluorocyclobutyl ring, and an ethanone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one typically involves the reaction of 3,3-difluorocyclobutanone with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings.
化学反应分析
Types of Reactions
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanoic acid.
科学研究应用
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of potential therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and difluorocyclobutyl groups can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
2-Chloro-1-(3,3-difluorocyclobutyl)ethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
2-Chloro-1-(3,3-difluorocyclobutyl)ethanoic acid: An oxidized form with a carboxylic acid group.
1-(3,3-Difluorocyclobutyl)ethanone: Lacks the chloro group, providing a basis for comparison of reactivity and properties.
Uniqueness
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one is unique due to the combination of its chloro and difluorocyclobutyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.
属性
分子式 |
C6H7ClF2O |
|---|---|
分子量 |
168.57 g/mol |
IUPAC 名称 |
2-chloro-1-(3,3-difluorocyclobutyl)ethanone |
InChI |
InChI=1S/C6H7ClF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2 |
InChI 键 |
SMUJXPUTGDHCLH-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


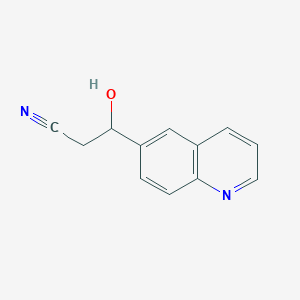
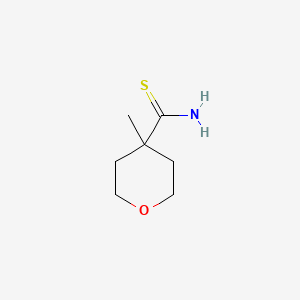
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)

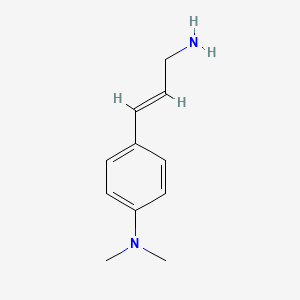
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)
![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
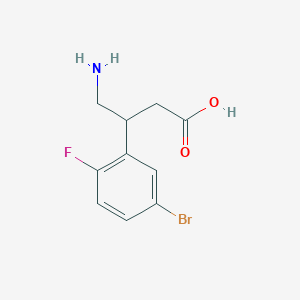
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)


![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)

